Cyclopamine-KAAD
描述
Synthesis Analysis
The synthesis of cyclopamine involves complex organic transformations. A notable approach is the asymmetric synthesis based on a two-stage relay strategy. Initially, veratramine is synthesized through a convergent approach that includes a photoinduced excited-state Nazarov reaction. Subsequently, veratramine is converted to cyclopamine through chemo-selective redox manipulations (Shao et al., 2023).
Molecular Structure Analysis
Cyclopamine's molecular structure features a [6-6-5-6] fused ring system characteristic of C-nor-D-homo steroids. This structural complexity underlies its biological activity, specifically its interaction with the Smoothened (Smo) receptor, a key component of the Hh signaling pathway. The precise molecular interactions include direct binding to Smo, which is crucial for its inhibitory effect on the Hh pathway (Chen et al., 2002).
Chemical Reactions and Properties
Cyclopamine undergoes several chemical reactions, including redox manipulations and ring-closing metathesis, critical for its synthesis and functional modifications. These reactions are instrumental in producing derivatives like KAAD-cyclopamine, which retains the ability to inhibit the Hh signaling pathway effectively.
Physical Properties Analysis
While detailed studies specifically characterizing Cyclopamine-KAAD's physical properties are scarce, cyclopamine itself is known for its poor solubility in water, moderate stability, and solubility in organic solvents. These properties significantly influence its bioavailability and therapeutic potential. Efforts to modify cyclopamine, including the creation of derivatives like KAAD-cyclopamine, often aim to improve these physical properties (Ma et al., 2013).
Chemical Properties Analysis
Cyclopamine's chemical properties, particularly its ability to inhibit the Smo receptor within the Hh signaling pathway, are foundational to its biological activity. The alkaloid exerts its effects by directly binding to Smo, leading to the inhibition of the pathway. This specific interaction is critical for its potential therapeutic applications in treating cancers associated with aberrant Hh signaling (Incardona et al., 2002).
科学研究应用
Blocking Hedgehog Signaling in Cellular Entry and Exit
KAAD-cyclopamine selectively blocks the entry of the Hedgehog signaling protein Smoothened into the primary cilium. This provides an approach to understanding the regulation of ciliary entry and exit of Hedgehog signaling components (Kim et al., 2014).
Inhibiting Pancreatic Cancer Cell Proliferation
It inhibits the proliferation of pancreatic cancer cells by inducing apoptosis through the down-regulation of bcl-2 and up-regulation of bax proteins (Wang et al., 2008).
Impact on A431 Cells
KAAD-cyclopamine inhibits the proliferation of A431 cells and arrests them in the G1 phase of the cell cycle (Zhou, 2008).
Effect on TCA Cells
This compound significantly inhibits cell proliferation and induces apoptosis in TCA cells, potentially involving G2/M phase arrest (Su, 2008).
Inducing Apoptosis in Glioma Cells
It can sensitize malignant glioma cells to TRAIL-mediated apoptosis, providing a potential therapeutic option for glioma patients (Siegelin, 2016).
Applications in Breast Cancer Treatment
Blockade of the Shh pathway by KAAD-Cyclopamine promotes apoptosis in estrogen-treated breast cancer cells (Kang et al., 2012).
Targeted Pharmaceutical Treatments
Cyclopamine and its derivatives, like KAAD-cyclopamine, are targeted as potential treatments for certain cancers and diseases associated with the hedgehog signaling pathway (Lee et al., 2012).
Inhibiting Human Esophageal Carcinoma Cell Growth
Cyclopamine suppresses the growth of these cells by reducing Gli-1 expression, a marker of tumor progression (Yu et al., 2019).
未来方向
属性
IUPAC Name |
N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHRPWOAMDJICD-BWBMXWGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2[C@@H](CC(CN2CCNC(=O)CCCCCNC(=O)CCC3=CC=CC=C3)C)OC14CCC5C6CC=C7CC(=O)CCC7(C6CC5=C4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587893 | |
Record name | N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16760383 | |
CAS RN |
306387-90-6 | |
Record name | N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。